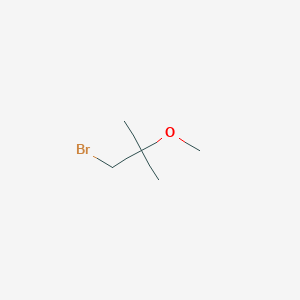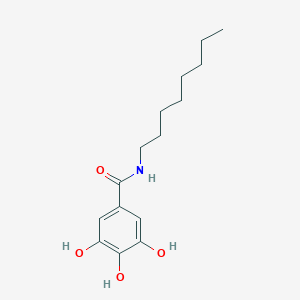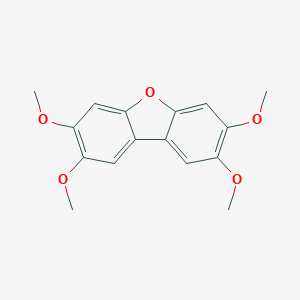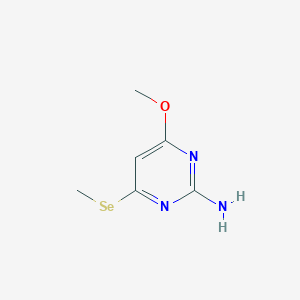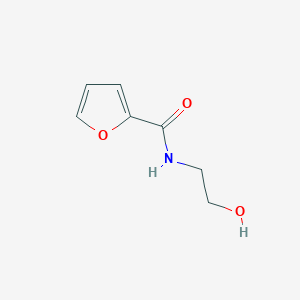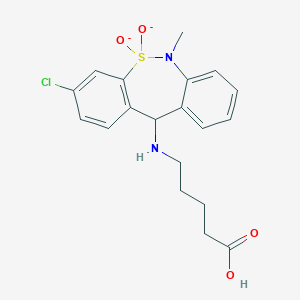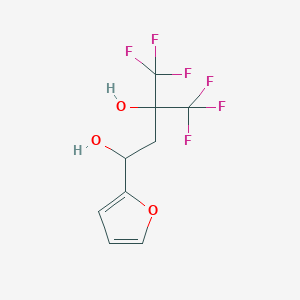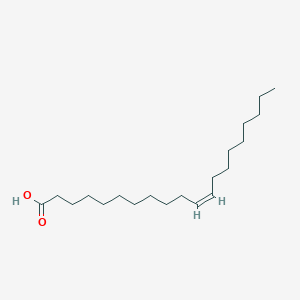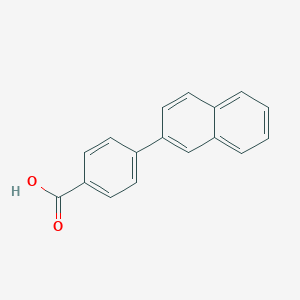
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL
Vue d'ensemble
Description
“2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL” is an organic compound with the chemical formula C12H17NO3 . It is also known as 2-amino-3-(3,4-dimethoxyphenyl) propyl alcohol . It is an important intermediate in the synthesis of drugs, commonly used in the synthesis of antibiotics, anticancer drugs, and chemical degradation substances . It can also be used as a protecting group in organic synthesis reactions .
Synthesis Analysis
The compound can be synthesized from 3-(3,4-Dimethoxyphenyl)-L-alanine . This compound can be used as a reactant to synthesize (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol (β-amino alcohol) for use as a key intermediate to prepare tetracyclic core of the Erythrina alkaloids .Molecular Structure Analysis
The molecular formula of “2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL” is C11H17NO3 . The molecular weight is 211.26 . The InChI string representation of the molecule is InChI=1S/C11H15NO4/c1-15-9-4-3-7 (6-10 (9)16-2)5-8 (12)11 (13)14/h3-4,6,8H,5,12H2,1-2H3, (H,13,14)/t8-/m0/s1 .Chemical Reactions Analysis
The compound is an important intermediate in the synthesis of drugs . It is commonly used in the synthesis of antibiotics, anticancer drugs, and chemical degradation substances . It can also be used as a protecting group in organic synthesis reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.122g/cm³ . Its boiling point is 382.012°C at 760 mmHg . The flash point is 184.834°C . The vapor pressure is 0mmHg at 25°C . The refractive index is 1.537 .Applications De Recherche Scientifique
Structural and Conformational Analysis
- Conformational Studies of Derivatives : Nitek et al. (2020) conducted crystal structure analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, revealing various conformations and significant hydrogen-bonding chains and rings in their crystal packing, highlighting the compound's structural complexity and potential interactions in different environments (Nitek et al., 2020).
Synthesis and Structural Characterization
- Synthesis and Antioxidant Activity : Sulpizio et al. (2016) synthesized and characterized 2'-aminochalcone derivatives with 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL structure, exploring their antioxidant activities. The structures were confirmed using various spectroscopic methods, and the biological properties, including antioxidant activity, were assessed, indicating potential therapeutic applications (Sulpizio et al., 2016).
- Characterization of Substituted Series : Tayade and Waghmare (2016) highlighted the synthesis and characterization of a series of substituted compounds related to 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL, demonstrating the compound's versatility in chemical modifications and potential for creating diverse derivatives (Tayade & Waghmare, 2016).
Chemical Properties and Interactions
- Study on Schiff Base Derivatives : Khalid et al. (2018) conducted a comprehensive study on Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol, including structural, spectroscopic, and theoretical investigations. This work provided insights into the chemical behavior and interactions of compounds structurally similar to 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL (Khalid et al., 2018).
- Solid-Phase Synthesis of Oligonucleotide 5'-Peptide-Conjugates : Zaramella et al. (2004) discussed a solid-phase technique for synthesizing 5'-peptide-oligonucleotide conjugates, involving protections and conditions that could be relevant to the handling and modification of 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL in complex synthesis processes (Zaramella et al., 2004).
Biological Activity and Applications
- Antifungal Activity of Triazole Derivatives : Lima-Neto et al. (2012) synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activity against Candida strains. This research suggests potential biological activities of compounds related to 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL (Lima-Neto et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-8(5-9(12)7-13)6-11(10)15-2/h3-4,6,9,13H,5,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIPWPXWFHMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549811 | |
| Record name | 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL | |
CAS RN |
19881-95-9 | |
| Record name | 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



